molecular formula C3H6ClNO3S B055397 Ethyl N-chlorosulfinylcarbamate CAS No. 115810-24-7

Ethyl N-chlorosulfinylcarbamate

Cat. No. B055397
M. Wt: 171.6 g/mol
InChI Key: NPXQGSWEEBJVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-chlorosulfinylcarbamate (ECSC) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that has the chemical formula C3H6ClNO3S. ECSC is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and toxicology.

Mechanism Of Action

Ethyl N-chlorosulfinylcarbamate acts as an irreversible inhibitor of acetylcholinesterase. It binds covalently to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system.

Biochemical And Physiological Effects

Ethyl N-chlorosulfinylcarbamate has been shown to have both biochemical and physiological effects. It has been shown to cause a decrease in acetylcholinesterase activity in the brain, leading to an increase in acetylcholine levels. This can result in symptoms such as muscle twitching, tremors, and convulsions.
Ethyl N-chlorosulfinylcarbamate has also been shown to have toxic effects on the liver and kidneys. It has been shown to cause liver damage and renal failure in animal studies.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl N-chlorosulfinylcarbamate in lab experiments is its potent inhibitory effect on acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholinesterase in the nervous system and its involvement in various neurological disorders.
One of the limitations of using Ethyl N-chlorosulfinylcarbamate in lab experiments is its toxicity. It can cause liver and kidney damage, and caution should be exercised when handling and using this compound.

Future Directions

There are several future directions for research on Ethyl N-chlorosulfinylcarbamate. One area of research could be the development of new inhibitors of acetylcholinesterase based on the structure of Ethyl N-chlorosulfinylcarbamate. This could lead to the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease.
Another area of research could be the development of new synthetic methods for Ethyl N-chlorosulfinylcarbamate. This could lead to the production of Ethyl N-chlorosulfinylcarbamate in a more efficient and cost-effective manner.
Conclusion:
In conclusion, Ethyl N-chlorosulfinylcarbamate is a versatile compound that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase and has been used to study the role of acetylcholinesterase in the nervous system and its involvement in various neurological disorders. Ethyl N-chlorosulfinylcarbamate has also been used as a reagent in the synthesis of various compounds. While Ethyl N-chlorosulfinylcarbamate has advantages for lab experiments, its toxicity should be taken into consideration. There are several future directions for research on Ethyl N-chlorosulfinylcarbamate, including the development of new inhibitors of acetylcholinesterase and new synthetic methods for Ethyl N-chlorosulfinylcarbamate.

Synthesis Methods

Ethyl N-chlorosulfinylcarbamate can be synthesized by the reaction of ethyl carbamate with sulfuryl chloride and sodium chloride. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization.

Scientific Research Applications

Ethyl N-chlorosulfinylcarbamate has been widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Ethyl N-chlorosulfinylcarbamate has been used to study the role of acetylcholinesterase in the nervous system and its involvement in various neurological disorders such as Alzheimer's disease.
Ethyl N-chlorosulfinylcarbamate has also been used as a reagent in the synthesis of various compounds such as carbamates, thiocarbamates, and sulfonylureas. It has been used in the synthesis of insecticides, herbicides, and fungicides.

properties

CAS RN

115810-24-7

Product Name

Ethyl N-chlorosulfinylcarbamate

Molecular Formula

C3H6ClNO3S

Molecular Weight

171.6 g/mol

IUPAC Name

ethyl N-chlorosulfinylcarbamate

InChI

InChI=1S/C3H6ClNO3S/c1-2-8-3(6)5-9(4)7/h2H2,1H3,(H,5,6)

InChI Key

NPXQGSWEEBJVRB-UHFFFAOYSA-N

SMILES

CCOC(=O)NS(=O)Cl

Canonical SMILES

CCOC(=O)NS(=O)Cl

synonyms

Carbamic acid, (chlorosulfinyl)-, ethyl ester (9CI)

Origin of Product

United States

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